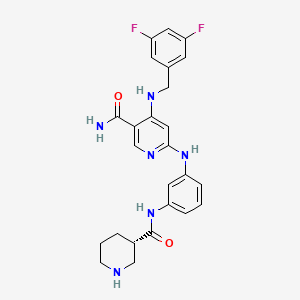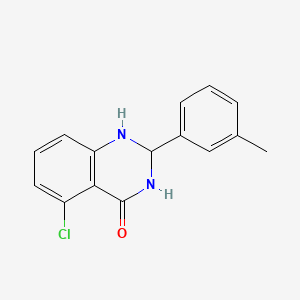![molecular formula C30H31N5O5S2 B10861932 2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)
2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TH470 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
TH470 undergoes several types of chemical reactions, including:
Oxidation: TH470 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: TH470 can undergo substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TH470 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of LIM kinase 1 and LIM kinase 2.
Biology: Employed in cellular studies to understand the role of LIM kinase in cell signaling and cytoskeletal dynamics.
Medicine: Investigated for its potential therapeutic effects in treating orphan diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting LIM kinase pathways
Mechanism of Action
TH470 exerts its effects by selectively inhibiting LIM kinase 1 and LIM kinase 2. These kinases play a crucial role in regulating the actin cytoskeleton, which is essential for various cellular processes such as cell migration, division, and differentiation. By inhibiting these kinases, TH470 disrupts the actin cytoskeleton, leading to altered cell behavior and function .
Comparison with Similar Compounds
TH470 is unique in its high selectivity and potency for LIM kinase 1 and LIM kinase 2. Similar compounds include:
LIM kinase inhibitors: Other inhibitors targeting LIM kinase pathways, but with different selectivity and potency profiles.
ROCK inhibitors: Compounds that inhibit Rho-associated protein kinase, another kinase involved in cytoskeletal regulation.
MLCK inhibitors: Inhibitors of myosin light chain kinase, which also plays a role in cytoskeletal dynamics.
TH470 stands out due to its specific inhibition of LIM kinase 1 and LIM kinase 2, making it a valuable tool in research focused on these kinases .
Properties
Molecular Formula |
C30H31N5O5S2 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
N-[2-[benzyl-[4-(phenylsulfamoyl)benzoyl]amino]ethyl]-2-(2-methylpropanoylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C30H31N5O5S2/c1-21(2)27(36)33-30-32-19-26(41-30)28(37)31-17-18-35(20-22-9-5-3-6-10-22)29(38)23-13-15-25(16-14-23)42(39,40)34-24-11-7-4-8-12-24/h3-16,19,21,34H,17-18,20H2,1-2H3,(H,31,37)(H,32,33,36) |
InChI Key |
YVPYJSSYGACUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C(=O)NCCN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


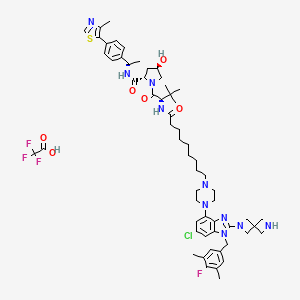
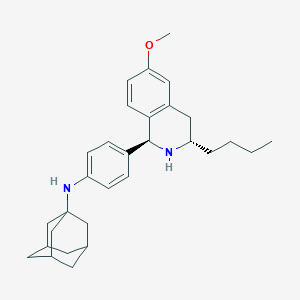
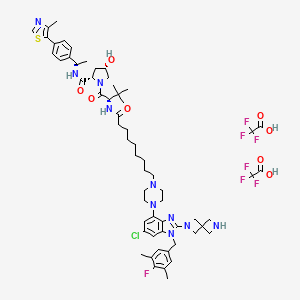
![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)
![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)
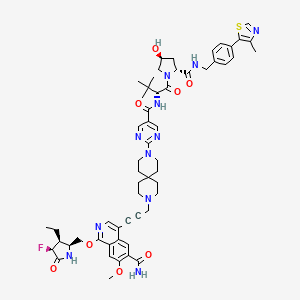
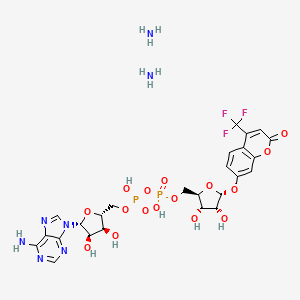
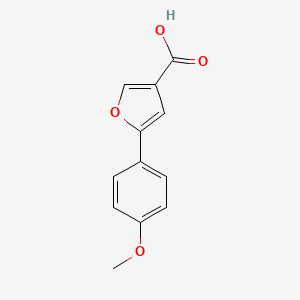
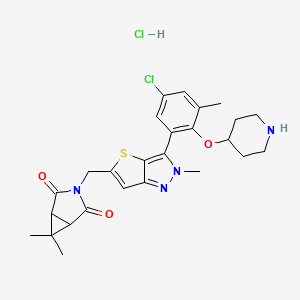
![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)
